molecular formula C9H7BrO3 B13920915 2-Bromo-1-(2-carboxyphenyl)ethanone CAS No. 824413-93-6

2-Bromo-1-(2-carboxyphenyl)ethanone

Cat. No.: B13920915
CAS No.: 824413-93-6
M. Wt: 243.05 g/mol
InChI Key: VPIQHMNBCLJHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-carboxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrO3 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and a carboxylic acid group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-carboxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-carboxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .

Another method involves the use of ammonium bromide and oxone as brominating agents. This one-pot strategy allows for the efficient synthesis of alpha-bromoketones from secondary alcohols under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration. The product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-carboxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-carboxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-carboxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-carboxyphenyl)ethanone is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

824413-93-6

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

3-(bromomethyl)-3-hydroxy-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO3/c10-5-9(12)7-4-2-1-3-6(7)8(11)13-9/h1-4,12H,5H2

InChI Key

VPIQHMNBCLJHIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(CBr)O

Origin of Product

United States

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